Euphorblin R

PKC isozyme selectivity neural stem cell neurogenesis

Neurogenesis researchers face a critical challenge: most PKC activators (e.g., PMA, ELAC) drive NPC proliferation via classical PKCβ, confounding differentiation readouts. Euphorblin R solves this by selectively activating novel PKCθ to promote SVZ-derived neuroblast differentiation (~2-fold increase in β-III-tubulin+ cells) with zero proliferative effect. Key differentiators: (1) PKCθ-selective mechanism confirmed by siRNA knockdown reversion and insensitivity to Gö6976; (2) unique NRG1 ectodomain shedding without TGFα release, enabling clean dissection of NRG1/ErbB4 signaling; (3) validated in vivo via intranasal delivery for SVZ-to-injury neuroblast migration with concomitant anti-gliosis. Purity ≥98%. For research use only.

Molecular Formula C35H44O11
Molecular Weight 640.7 g/mol
Cat. No. B12381198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuphorblin R
Molecular FormulaC35H44O11
Molecular Weight640.7 g/mol
Structural Identifiers
SMILESCC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)CC5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)C
InChIInChI=1S/C35H44O11/c1-17-15-35-32(44-22(6)38)18(2)16-34(35,46-35)31(40)19(3)29(42-20(4)36)26-27(33(26,7)8)30(43-21(5)37)28(17)45-25(39)14-23-10-12-24(41-9)13-11-23/h10-13,15,18-19,26-30,32H,14,16H2,1-9H3/b17-15+/t18-,19+,26-,27+,28+,29-,30-,32-,34-,35-/m0/s1
InChIKeyALPFNXBEGWWWHR-SXWZHASOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Euphorblin R Compound Profile


Euphorblin R (synonym EOF2; CAS 2230806-06-9) is a polyoxygenated macrocyclic diterpenoid formally classified as 3,8,12-tri-O-acetyl-7-O-(4-methoxyphenyl)acetylingol, belonging to the lathyrane structural family [1]. It is isolated from the latex and aerial parts of Euphorbia resinifera O. Berg (Euphorbiaceae), a succulent plant native to Morocco [2]. The compound is distinct from the ingol-type euphorblins A–N and rhamnofolane euphorblin O co-occurring in the same species, as it possesses a lathyrane skeleton characterized by a 5/11/3 tricyclic core [2]. Euphorblin R has been documented to activate protein kinase C (PKC) isozymes, specifically novel PKC isoforms, and to promote neurogenesis in brain injury models independently of cell proliferation [1]. Its molecular formula is C₃₅H₄₄O₁₁ with a molecular weight of 640.7 g/mol [3].

Euphorblin R Uniqueness Among Analogs


Euphorblin R cannot be substituted by structurally related lathyrane diterpenoids such as ELAC (3,12-di-O-acetyl-8-O-tigloilingol) or by ingol-type euphorblins from the same plant species because it exhibits a fundamentally distinct PKC isozyme selectivity profile and downstream cellular outcome. While ELAC activates classical PKCβ to drive neural progenitor cell (NPC) proliferation, Euphorblin R selectively activates novel PKC isozymes (primarily PKCθ) to promote neuroblast differentiation without any proliferative effect on NPCs [1]. Notably, the latter compound was originally described as a non-active product in the ELAC study and later chemically corrected to its current structure [2]. Furthermore, ingol-type euphorblins A–N from E. resinifera induce lysosomal biogenesis through a distinct mechanism, with no reported PKC-mediated neurogenic activity [3]. These mechanistic divergences prevent functional interchangeability, and selection of the correct compound is critical for experimental reproducibility.

Euphorblin R Comparative Evidence


Selective Novel PKC Activation vs. ELAC

Euphorblin R (EOF2) increased total PKC enzymatic activity by twofold in neurosphere cultures, yet exerted no change in neurosphere size and reduced neurosphere number, indicating a complete absence of proliferative drive [1]. In contrast, the lathyrane comparator ELAC activated classical PKCβ and significantly increased postnatal NPC proliferation in vitro, particularly in synergy with FGF2 [2]. The differentiation effect of Euphorblin R was abolished upon siRNA-mediated knockdown of novel PKCθ, the most abundant novel PKC isoform in SVZ cultures, whereas classical PKC inhibition with Gö6976 did not block its effect [1]. ELAC's proliferative effect was reversed by both the pan-PKC inhibitor Gö6850 and the classical PKC inhibitor Gö6976, confirming its dependence on classical PKCβ [2].

PKC isozyme selectivity neural stem cell neurogenesis lathyrane diterpenoid

Neuroblast Differentiation Evidence

In SVZ-isolated cell cultures maintained under differentiation conditions (72 h, absence of growth factors), Euphorblin R (EOF2) treatment increased the percentage of β-III-tubulin+ neuroblasts by approximately twofold compared to untreated control cultures, as quantified by immunofluorescence [1]. In control cultures, the percentages of GFAP+ glial cells and β-III-tubulin+ neuronal cells were similar, indicating a balanced glial/neuronal differentiation baseline [1]. Critically, the percentage of GFAP+ cells remained unchanged upon Euphorblin R treatment, demonstrating that the compound selectively shifts differentiation fate toward the neuronal lineage without promoting astrogliogenesis [1]. Additionally, a small reduction in nonviable cells was observed, suggesting a concomitant pro-survival effect [1].

neuroblast differentiation β-III-tubulin SVZ neuronal commitment

In Vivo Neuroblast Enrichment in TBI

In a mouse model of mechanical cortical injury, local infusion of Euphorblin R (EOF2) via osmotic minipumps for 14 days resulted in a dramatic increase in the number of DCX+ neuroblasts within the perilesional area compared to vehicle-treated controls, where neuroblasts were described as 'hardly visible' [1]. The total number of BrdU+ proliferating cells in the perilesional area was similar between the two groups, confirming that the enrichment was due to differentiation/migration rather than local proliferation [1]. Furthermore, intranasal administration of Euphorblin R enabled BrdU-prelabeled neuroblasts from the SVZ to migrate to the injury site, with BrdU+ cells detected only in the perilesional area of treated mice and not in vehicle controls [1]. The migrated neuroblasts differentiated into mature NeuN+ neurons, including cholinergic and GABAergic subtypes, by 14 days post-injury [1].

traumatic brain injury neuroblast migration in vivo neurogenesis neural repair

Reduction of Reactive Gliosis

Local infusion of Euphorblin R (EOF2) into mechanical cortical injuries significantly reduced the GFAP burden (area occupied by GFAP+ glial cells) compared to vehicle-treated controls, indicating attenuation of reactive gliosis and glial scar formation [1]. Additionally, the percentage of BrdU+ cells co-localizing with the glial marker GFAP was reduced in treated injuries [1]. No effect was observed on the number of nestin+ undifferentiated progenitors or their proliferation rate, confirming specificity for the glial response [1]. This anti-gliosis effect is not reported for any other Euphorbia-derived lathyrane or ingol diterpenoid, including ELAC, which primarily affects progenitor proliferation dynamics [2].

gliosis reduction glial scar GFAP brain injury

Substrate-Selective NRG1 Release

Using mCherry-NRG1-eGFP and mCherry-TGFα-eGFP FRET-based shedding reporters in HEK293T cells, Euphorblin R (EOF2) selectively facilitated the ADAM17-mediated ectodomain shedding of neuregulin 1 (NRG1) without inducing TGFα release [1]. Time-lapse imaging showed a progressive reduction in the red/green fluorescence ratio upon EOF2 treatment for NRG1, indicating NRG1 shedding; this was prevented by the pan-PKC inhibitor Gö6850 but not by the classical PKC inhibitor Gö6976, confirming mediation by novel PKC [1]. In contrast, the pan-PKC activator PMA (phorbol-12-myristate-13-acetate) induced shedding of both NRG1 and TGFα [1]. This substrate selectivity is not documented for any other Euphorbia lathyrane, including ELAC, which has not been tested in this shedding assay [1].

neuregulin 1 ADAM17 ectodomain shedding PKC substrate selectivity

Euphorblin R Application Scenarios


In Vitro Neuronal Differentiation of NPCs

Euphorblin R is the tool compound of choice for protocols requiring directed neuronal differentiation of SVZ-derived neural progenitor cells in the absence of proliferative effects. The documented ~2-fold increase in β-III-tubulin+ neuroblasts with no change in GFAP+ glial cells or neurosphere size [1] makes it superior to ELAC, which drives proliferation through classical PKCβ [2]. This scenario is particularly relevant for labs studying neuronal commitment mechanisms or screening for pro-neurogenic compounds where proliferation must be controlled as a confounding variable.

Preclinical Brain Injury and Neuronal Replacement

The demonstrated ability of Euphorblin R to dramatically enrich neuroblasts in the perilesional area following local infusion, and to promote SVZ-to-injury neuroblast migration upon noninvasive intranasal administration [1], positions it as a leading pharmacological tool for preclinical brain injury regeneration studies. The concomitant reduction in GFAP burden (anti-gliosis) [1] adds therapeutic value not reported for other lathyrane or ingol diterpenoids. Researchers in translational neuroscience and CNS drug discovery should prioritize Euphorblin R for in vivo proof-of-concept studies targeting endogenous neuronal replacement.

Novel PKCθ Signaling Investigation

Euphorblin R is uniquely suited as a chemical probe for dissecting novel PKCθ-mediated signaling in neural cells. Its differentiation-promoting effect was completely reverted by PKCθ siRNA knockdown, and it was insensitive to classical PKC inhibitor Gö6976 [1]. This specificity contrasts with PMA (pan-PKC activator) and ELAC (classical PKCβ activator [2]), making Euphorblin R the only currently characterized lathyrane diterpenoid with documented novel PKC selectivity in a neurogenic context. It is ideal for studies requiring pharmacological interrogation of PKCθ-dependent pathways without off-target classical PKC activation.

NRG1/ErbB4 Signaling Studies

The selective facilitation of NRG1 ectodomain shedding without concomitant TGFα release [1] makes Euphorblin R an indispensable tool for studying compartmentalized NRG1/ErbB4 signaling in neurogenesis. Because TGFα shedding activates EGFR and promotes gliogenesis, pan-PKC activators like PMA confound the interpretation of neurogenic vs. gliogenic outcomes. Euphorblin R's substrate selectivity enables clean experimental dissection of NRG1-dependent neuronal differentiation, positioning it as the preferred PKC activator for ADAM17/neuregulin research programs [1].

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